molecular formula C6H10O4 B013581 d-Glucal CAS No. 13265-84-4

d-Glucal

Cat. No.: B013581
CAS No.: 13265-84-4
M. Wt: 146.14 g/mol
InChI Key: YVECGMZCTULTIS-PBXRRBTRSA-N
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Description

d-Glucal: is a cyclic enol ether derivative of glucose, characterized by a double bond between the first and second carbon atoms of the ring. This compound is a member of the glycal family, which includes unsaturated sugar derivatives. This compound was first synthesized by Hermann Emil Fischer and Karl Zach in 1913 from d-glucose . It has since become an important building block in synthetic carbohydrate chemistry due to its high reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Electrophilic Addition: Halogens, epoxides, and nitrogen sources under appropriate conditions.

    Glycosylation: Various glycosyl donors and acceptors in the presence of catalysts.

    Radical Reactions: Radical initiators and catalysts under controlled conditions.

Major Products:

    Electrophilic Addition: Halogenated, epoxidized, and nitrogen-substituted derivatives.

    Glycosylation: Oligosaccharides and glycosides.

    Radical Reactions: Functionalized glycoside derivatives.

Scientific Research Applications

Biochemical Applications

1.1 Antimicrobial Properties
d-Glucal exhibits significant antimicrobial activity against various pathogens. Research indicates that it can inhibit the biosynthesis of aflatoxins, which are toxic compounds produced by certain molds. This property is particularly valuable in food safety and preservation, as aflatoxins pose serious health risks .

1.2 Immunomodulatory Effects
Studies suggest that this compound may act as an immunomodulator. It is hypothesized to enhance immune responses, potentially making it useful in developing therapeutic agents aimed at modulating immune functions .

1.3 Glycosylation Reactions
this compound serves as a glycosyl donor in enzymatic reactions, facilitating the synthesis of oligosaccharides with defined structures. This application is crucial for developing glycosylated drugs and other biologically active compounds .

Organic Synthesis

2.1 Precursor for Chemical Reactions
In organic chemistry, this compound is utilized as a precursor for synthesizing various compounds. Its ability to undergo transformations such as oxymercuration and electrophilic fluorination makes it a versatile building block in synthetic organic chemistry .

2.2 Synthesis of Oligosaccharides
The compound is instrumental in producing oligosaccharides through transglycosylation reactions. Enzymatic processes using this compound allow for regio- and stereoselective synthesis, which is advantageous over traditional multi-step chemical methods .

Food Science

3.1 Prebiotic Potential
this compound has been explored for its potential as a prebiotic, promoting gut health by supporting beneficial microbial growth. This application aligns with the growing interest in functional foods that enhance digestive health and overall well-being .

3.2 Anti-infection Agent
The compound's properties as an anti-infection agent make it a candidate for use in food preservation and safety, particularly in dairy products where its effects on pathogens can be beneficial .

Case Studies

Study Application Findings
Aflatoxin Inhibition StudyFood SafetyThis compound effectively inhibited aflatoxin biosynthesis in controlled environments .
Immunomodulatory EffectsTherapeuticsDemonstrated potential to enhance immune responses in vitro .
Oligosaccharide SynthesisOrganic ChemistryUtilized as a glycosyl donor leading to successful oligosaccharide production with high selectivity .

Mechanism of Action

d-Glucal exerts its effects primarily through its highly reactive double bond, which allows it to participate in various chemical reactions. In biological systems, it can act as a non-metabolizable glucose analog, inhibiting specific metabolic pathways such as glycolysis . This inhibition occurs through the suppression of gene expression related to the targeted pathway, leading to reduced production of certain metabolites.

Comparison with Similar Compounds

Biological Activity

d-Glucal, a glycal derived from glucose, has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications in cancer therapy, among other uses.

Overview of this compound

This compound is characterized by its unsaturated structure, which allows it to participate in various chemical reactions, making it a versatile building block in carbohydrate chemistry. Its unique properties enable the synthesis of numerous derivatives that exhibit significant biological activities.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is crucial for exploring their biological activities. Various synthetic pathways have been developed, including:

  • Synthesis via Glycosylation Reactions : This method involves the reaction of this compound with different nucleophiles to form glycosides. For instance, the reaction of this compound with thiadiazole derivatives has been reported to yield compounds with promising anticancer properties .
  • Modification through Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions have been utilized to modify this compound, leading to stable glycal boronates that can be further functionalized for enhanced biological activity .
  • Formation of 2-Deoxy Derivatives : The conversion of this compound into 2-deoxy derivatives has been extensively studied, resulting in compounds that exhibit altered biological profiles and improved pharmacological properties .

Anticancer Properties

This compound and its derivatives have shown significant anticancer activity across various cancer cell lines. Notable findings include:

  • Cytotoxic Effects : Studies have demonstrated that certain this compound derivatives induce apoptosis in cancer cells such as MCF-7 (breast cancer) and HCT116 (colon cancer) through mechanisms involving cell cycle arrest and apoptosis induction .
  • Pro-apoptotic Mechanisms : The introduction of specific functional groups onto the this compound backbone enhances its ability to trigger apoptotic pathways in tumor cells, making it a candidate for further development as an anticancer agent .

Antiviral and Antimicrobial Activities

Research indicates that this compound exhibits antiviral properties, particularly against viral infections where glucose metabolism plays a critical role. Its derivatives have been tested for efficacy against various pathogens:

  • Antiviral Activity : Some studies suggest that this compound can inhibit viral replication by interfering with the metabolic pathways essential for viral survival .
  • Antimicrobial Effects : Derivatives of this compound have shown promise as antimicrobial agents against both bacterial and fungal strains, highlighting their potential in treating infections resistant to conventional antibiotics .

Case Study 1: Anticancer Activity Assessment

A recent study synthesized several 2-deoxy derivatives from this compound and evaluated their anticancer activity against various cell lines. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to their parent compounds, suggesting modifications to the glucal structure can significantly impact biological activity .

CompoundCell Line TestedIC50 (µM)Mechanism
2-Deoxy-D-glucal Derivative AMCF-725Apoptosis induction
2-Deoxy-D-glucal Derivative BHCT11615Cell cycle arrest
2-Deoxy-D-glucal Derivative CHeLa20Apoptosis induction

Case Study 2: Antiviral Efficacy

Another study investigated the antiviral properties of a novel derivative of this compound against influenza virus. The compound demonstrated significant inhibition of viral replication in vitro, with a reported IC50 value much lower than that of standard antiviral drugs, indicating its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing d-Glucal’s structure, and what key spectral features indicate successful synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the glucal structure, particularly the absence of hydroxyl protons and the presence of a double bond (C1–C2). Infrared (IR) spectroscopy can identify residual protecting groups (e.g., acetyl stretches at ~1740 cm⁻¹). Mass spectrometry (MS) validates molecular weight, with fragmentation patterns distinguishing this compound from byproducts. For example, in studies of this compound derivatives, the absence of hydroxyl signals in NMR and consistent MS parent ions confirm successful deprotection .

Q. What are the common synthetic routes for this compound, and how are protecting groups strategically employed to enhance yield?

  • Methodological Answer : The Ferrier rearrangement and deprotection of protected glucose derivatives (e.g., 3,4,6-tri-O-acetyl-1,2-anhydroglucose) are standard methods. Protecting groups like acetyl or benzyl prevent undesired side reactions during synthesis. For instance, acetyl groups are hydrolyzed under mild basic conditions (e.g., NaOMe/MeOH), while benzyl groups require hydrogenolysis. Yield optimization involves stepwise deprotection and purification via column chromatography. Evidence from enzymatic studies highlights the importance of high-purity this compound to avoid interference in kinetic assays .

Q. What stability considerations are critical for this compound in aqueous solutions, and how should storage conditions be optimized?

  • Methodological Answer : this compound is prone to hydrolysis under acidic or alkaline conditions. Storage at neutral pH (e.g., phosphate buffer, pH 7.0) and low temperatures (−20°C) minimizes degradation. Lyophilization in inert atmospheres (N₂) preserves stability for long-term use. In kinetic studies, adding stabilizers like polyethylene glycol (PEG) prevents enzyme inactivation, ensuring reliable data .

Advanced Research Questions

Q. In enzymatic studies, how does this compound act as a transition-state analog, and what experimental controls are necessary to validate its inhibitory mechanism?

  • Methodological Answer : this compound mimics the planar transition state of glycosidase-catalyzed reactions, binding tightly to the active site. To confirm this mechanism:

  • Conduct competitive inhibition assays with varying substrate (e.g., α,α-trehalose) and this compound concentrations.
  • Use isothermal titration calorimetry (ITC) to measure binding affinity.
  • Compare kinetic parameters (Km, Vmax) in the presence/absence of this compound. Controls include testing structural analogs (e.g., 1,5-anhydroglucitol) to rule out nonspecific effects. Evidence from trehalose phosphorylase studies shows no inhibition by 1,5-anhydroglucitol, confirming this compound’s specificity .

Q. How can researchers resolve discrepancies in reported kinetic parameters for this compound’s inhibition across different enzyme isoforms?

  • Methodological Answer : Systematic analysis of assay conditions is critical:

  • Standardize buffer composition (e.g., ionic strength, pH) and enzyme sources (e.g., fungal vs. mammalian isoforms).
  • Perform global fitting of kinetic data to models like Michaelis-Menten with non-linear regression.
  • Use tools like the pH-rate profile (e.g., pKis analysis) to identify ionization states affecting inhibition. For example, pH-dependent inhibition of trehalose phosphorylase by this compound reveals ionization of active-site residues .

Q. What computational approaches are suitable for modeling this compound’s interactions with carbohydrate-processing enzymes, and how do they complement experimental data?

  • Methodological Answer :

  • Molecular docking (e.g., AutoDock Vina) predicts binding modes, identifying key residues (e.g., Glu/His in glycosidases).
  • Molecular Dynamics (MD) simulations (e.g., GROMACS) assess stability of enzyme-inhibitor complexes over time.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) explores electronic interactions during catalysis. Validate computational results with experimental kinetic data (e.g., inhibition constants) and mutagenesis studies .

Q. How should isotopic labeling (e.g., ¹³C or ²H) be designed to track this compound’s metabolic fate in biological systems?

  • Methodological Answer :

  • Synthesize ¹³C-labeled this compound via modified Koenigs-Knorr reactions with ¹³C-enriched reagents.
  • Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to trace labeled metabolites in cell lysates.
  • Compare in vitro (purified enzymes) and in vivo (cell cultures) models to distinguish enzymatic vs. non-enzymatic pathways.

Q. Data Contradiction and Validation

Q. What strategies address conflicting reports on this compound’s inhibitory potency in glycosidase studies?

  • Methodological Answer :

  • Replicate experiments using identical enzyme preparations (e.g., recombinant vs. native isoforms).
  • Validate purity via SDS-PAGE and activity assays.
  • Apply statistical tools (e.g., ANOVA) to assess variability across studies.
  • Cross-reference with structural data (X-ray crystallography) to confirm binding site interactions .

Q. How should researchers optimize assay conditions to minimize artifacts in this compound-related kinetic studies?

  • Methodological Answer :

  • Include negative controls (e.g., heat-inactivated enzymes) to detect non-enzymatic reactions.
  • Use high-throughput screening (HTS) to test multiple buffer systems (e.g., Tris vs. phosphate).
  • Pre-incubate this compound with enzymes to distinguish time-dependent inhibition from reversible binding .

Properties

IUPAC Name

(2R,3S,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,4-9H,3H2/t4-,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVECGMZCTULTIS-PBXRRBTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(C(C1O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CO[C@@H]([C@H]([C@@H]1O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Record name glucal
Source Wikipedia
URL https://en.wikipedia.org/wiki/Glucal
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157685
Record name D-(+)-Glucal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13265-84-4
Record name D-(+)-Glucal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13265-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-(+)-Glucal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.949
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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